4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring:
- A sulfamoyl group (N-cyclopropyl-N-methylsulfamoyl) at the 4-position of the benzamide core.
- A pyrazole ring substituted at the 1-position with a 4-fluorobenzo[d]thiazol-2-yl moiety and at the 3-position with a methyl group.
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3S2/c1-13-12-19(28(26-13)22-25-20-17(23)4-3-5-18(20)32-22)24-21(29)14-6-10-16(11-7-14)33(30,31)27(2)15-8-9-15/h3-7,10-12,15H,8-9H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBYOHOQOTETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropyl group, which is known for its ability to enhance the pharmacokinetic properties of drugs.
- A sulfamoyl moiety, which is commonly associated with antibacterial and enzyme inhibitory activities.
- A benzamide backbone that contributes to its stability and interaction with biological targets.
The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The sulfamoyl group is known for inhibiting enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown strong inhibitory effects against these enzymes, indicating potential applications in treating conditions like Alzheimer's disease and bacterial infections .
- Kinase Inhibition : Recent research indicates that this compound may inhibit receptor tyrosine kinases (RTKs), particularly DDR1/2, which are implicated in fibrotic diseases. The compound demonstrated low toxicity and favorable pharmacokinetic properties in animal models .
- Antibacterial Activity : Preliminary screening has suggested that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
Case Studies
- Antiviral Activity : A study highlighted the antiviral potential of similar compounds in inhibiting HIV integrase, suggesting that modifications in the molecular structure could enhance efficacy against viral targets .
- In Vivo Efficacy : In animal models, the compound showed promising results in reducing fibrosis through DDR inhibition, outperforming established treatments like nintedanib in terms of safety and efficacy .
Biological Activity Data
The following table summarizes key biological activities reported for the compound and its derivatives:
Discussion
The biological activity of 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide suggests a multifaceted approach to therapeutic applications, particularly in enzyme inhibition and kinase targeting. The structural features contribute significantly to its bioactivity, making it a candidate for further development.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit promising anticancer properties. For instance, molecular docking studies suggest that such compounds can effectively inhibit specific cancer cell lines by interfering with critical signaling pathways involved in tumor growth and metastasis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The sulfamoyl group in this compound suggests potential antibacterial properties. Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial proliferation.
Case Study:
A comparative study on the antimicrobial efficacy of various sulfonamide derivatives found that compounds with structural similarities to the target compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Compounds containing pyrazole and thiazole rings are often explored for their anti-inflammatory effects. These compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory process.
Case Study:
In vitro assays demonstrated that pyrazole-based compounds significantly reduced pro-inflammatory cytokines in human cell lines, suggesting their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Core Benzamide Derivatives with Sulfamoyl Groups
Compound A shares structural similarities with other sulfamoyl-containing benzamides:
Key Insights :
Pyrazole-Linked Compounds
Compound A ’s pyrazole moiety is structurally analogous to derivatives in , and 8:
Key Insights :
Comparison with Related Syntheses
Inferred Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
